2,4-Dichloro-6-methylphenol

Description

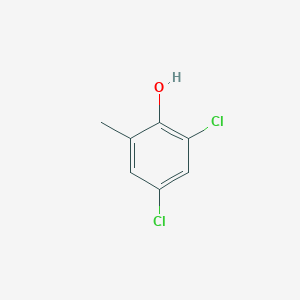

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQZZLQMLJPKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061790 | |

| Record name | 4,6-Dichloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-65-6 | |

| Record name | 2,4-Dichloro-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXP4NLY3F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-methylphenol: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2,4-dichloro-6-methylphenol (CAS No. 1570-65-6), a significant compound in various industrial and research applications. Designed for chemists, researchers, and drug development professionals, this document delves into the molecule's core chemical properties, molecular structure, a validated synthesis protocol, and detailed methods for its analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep and practical understanding of the subject matter.

Introduction and Core Properties

This compound is a substituted phenolic compound characterized by its potent antimicrobial properties.[1] This activity has led to its widespread use as an antiseptic, disinfectant, and preservative in personal care products, soaps, and industrial formulations.[1] Its efficacy stems from its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.[1] Structurally, it is a derivative of o-cresol (2-methylphenol) with two chlorine atoms substituted on the aromatic ring. These halogen substituents significantly modulate the compound's chemical properties, including its acidity, reactivity, and biological activity, compared to the parent phenol or cresol molecules.

Physicochemical and Identity Data

The fundamental properties and identifiers of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1570-65-6 | [2][3][4][5][6] |

| Molecular Formula | C₇H₆Cl₂O | [1][2][3][4] |

| Molecular Weight | 177.03 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | ~50 °C | [7] |

| Boiling Point | 225-231 °C | [6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

| InChI Key | WJQZZLQMLJPKQH-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CC1=CC(=CC(=C1O)Cl)Cl | [2] |

Molecular Structure

The structure of this compound consists of a benzene ring functionalized with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 2, and two chlorine atoms (-Cl) at positions 4 and 6. The hydroxyl and methyl groups are ortho to each other, a configuration derived from its precursor, o-cresol.

Caption: Molecular structure of this compound.

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the direct electrophilic chlorination of o-cresol. Sulfuryl chloride (SO₂Cl₂) is a preferred chlorinating agent as it is a liquid that is easier to handle than chlorine gas and produces gaseous byproducts (SO₂ and HCl), simplifying workup. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the chlorinating agent.

Synthesis Workflow

The overall process involves the controlled addition of the chlorinating agent to the o-cresol substrate in the presence of a catalyst, followed by quenching, extraction, and purification.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes the chlorination of o-cresol (50 mmol scale) using sulfuryl chloride.

Materials:

-

o-Cresol (5.41 g, 50 mmol)

-

Sulfuryl chloride (SO₂Cl₂) (9.11 g, 5.4 mL, 67.5 mmol, 1.35 eq)

-

Aluminum chloride (AlCl₃, anhydrous) (250 mg)

-

Dichloromethane (DCM, anhydrous, 100 mL)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexane (for extraction and recrystallization)

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-cresol (5.41 g) and anhydrous dichloromethane (100 mL). Stir until the solid dissolves.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (250 mg) to the solution.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Chlorination: Add sulfuryl chloride (5.4 mL) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred o-cresol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and minimize the formation of over-chlorinated byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-water with stirring to quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Causality Note: The bicarbonate wash neutralizes residual HCl and acidic byproducts.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude product, a solid or oil, can be purified by recrystallization to obtain fine, white crystals.

Procedure:

-

Solvent Selection: A common solvent system for chlorophenols is a mixture of ethanol and water or hexane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimum amount of hot hexane (or ethanol) and heat gently on a hot plate until the solid dissolves completely.

-

Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.[7][8]

-

Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove the last traces of solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region (δ 7.0-7.5 ppm), one singlet for the methyl group (δ ~2.3 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Six distinct signals in the aromatic region (δ 115-155 ppm) and one signal in the aliphatic region for the methyl carbon (δ ~16 ppm). |

| FTIR (cm⁻¹) | Broad O-H stretch (~3400), aromatic C-H stretch (~3050), C=C aromatic stretch (~1600, 1480), C-O stretch (~1230), C-Cl stretch (700-850). |

| Mass Spec (EI) | Molecular ion [M]⁺ peak at m/z 176, with characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at 178, [M+4]⁺ at 180). Key fragments at m/z 161 ([M-CH₃]⁺), 141 ([M-Cl]⁺). |

Interpretation of Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR, the two aromatic protons are singlets because they have no adjacent protons to couple with. The chemical shifts are downfield due to the electron-withdrawing effects of the chlorine and hydroxyl groups. In ¹³C NMR, the number of signals confirms the molecular symmetry. Carbons bonded to electronegative atoms (O, Cl) will be shifted further downfield.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The broad peak around 3400 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the phenol. The peaks in the 750-850 cm⁻¹ region are indicative of the C-H out-of-plane bending for the 1,2,4,6-tetrasubstituted benzene ring pattern.[9]

-

Mass Spectrometry (MS): The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule with two chlorine atoms will exhibit a characteristic M:M+2:M+4 peak ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. The fragmentation pattern helps confirm the structure; for instance, loss of a methyl radical is a common fragmentation pathway.

Analytical Protocol: Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final product.

Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[5][10] Causality Note: The acidic modifier ensures the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm or 292 nm.[10]

-

Injection Volume: 10 µL.

-

Procedure: Dissolve a small amount of the purified product in the mobile phase to create a ~1 mg/mL solution. Inject onto the HPLC system. Purity is determined by the area percentage of the main peak.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[2][11]

| Hazard Statement | GHS Code | Description |

| Harmful if swallowed | H302 | Oral toxicity.[2][5][11] |

| Causes skin irritation | H315 | Can cause redness and irritation upon skin contact.[2][5][11] |

| Causes serious eye damage | H318 | Risk of serious damage to eyes.[2][5][11] |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[2][5][11] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[12]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor.[11]

References

- 1. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gfredlee.com [gfredlee.com]

- 3. This compound(1570-65-6) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C7H6Cl2O | CID 15292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of Phenol, 6-amino-2,4-dichloro-3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. mdpi.com [mdpi.com]

2,4-Dichloro-6-methylphenol CAS number 1570-65-6

An In-Depth Technical Guide to 2,4-Dichloro-6-methylphenol (CAS 1570-65-6)

Foreword: A Multifaceted Halogenated Phenol

This compound, a halogenated derivative of cresol, is a compound of significant interest due to its potent antimicrobial properties. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, mechanisms of action, applications, and toxicological profile. The information herein is synthesized from established scientific literature and databases to support advanced research and development activities.

Core Chemical and Physical Identity

This compound, registered under CAS number 1570-65-6, is a white to off-white crystalline solid with a slight phenolic odor.[1][2] Its fundamental structure consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.[1] This specific substitution pattern is critical to its chemical behavior and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1570-65-6 | [1][2][3][4] |

| Molecular Formula | C₇H₆Cl₂O | [1][2][3][4] |

| Molecular Weight | ~177.03 g/mol | [1][2][4] |

| IUPAC Name | This compound | [3][4] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone | [1] |

| InChI Key | WJQZZLQMLJPKQH-UHFFFAOYSA-N | [2][3] |

| SMILES | Cc1cc(Cl)cc(Cl)c1O | [3][5] |

Synthesis Pathway: Chlorination of p-Cresol

The synthesis of chlorinated phenols often involves the direct chlorination of a phenol precursor. While specific industrial synthesis protocols for this compound are proprietary, a common approach involves the controlled chlorination of p-cresol (4-methylphenol). Patents related to similar compounds, such as 2,6-dichloro-4-methylphenol, describe processes where 4-methylphenol is chlorinated and subsequently treated with a reductant to achieve the desired product in high purity.[6][7] The regioselectivity of the chlorination is a key challenge, influenced by catalysts and reaction conditions.

Caption: Conceptual workflow for the synthesis of this compound.

Antimicrobial Mechanism of Action

This compound exhibits broad-spectrum activity against a range of microorganisms, including bacteria, fungi, and viruses.[1] Its primary mechanism of action is characteristic of phenolic compounds: the disruption of microbial cellular integrity and function.

Core Mechanisms:

-

Membrane Disruption: The compound compromises the microbial cell membrane, leading to increased permeability, leakage of essential intracellular components (such as ions and metabolites), and ultimately, cell death.[1]

-

Enzyme Inhibition: It inhibits essential enzymes within the microorganism, interfering with critical metabolic pathways necessary for growth and proliferation.[1]

This dual-action approach makes it an effective agent for controlling microbial contamination.[1] The lipophilic nature of the phenol ring allows it to penetrate the lipid-rich cell membranes, while the electronegative chlorine atoms enhance its antimicrobial potency.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H6Cl2O | CID 15292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2,4-dichloro-6-methyl- [webbook.nist.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol - Google Patents [patents.google.com]

- 7. JPS5379830A - Praparation of 2,6-dichloro-4-methylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Nomenclature and Synonyms of 2,4-Dichloro-6-methylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature, including various synonyms and identifiers, for the chemical compound 2,4-Dichloro-6-methylphenol. A clear understanding of this nomenclature is crucial for accurate literature searches, unambiguous communication in research, and precise substance identification in regulatory and safety contexts.

Primary Identification and Chemical Structure

This compound is a substituted phenol, specifically a dichlorinated derivative of o-cresol. Its chemical identity is unequivocally defined by its structure and universally recognized identifiers.

-

Molecular Weight: 177.03 g/mol [3]

The structural arrangement consists of a phenol ring with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.

Caption: 2D structure of this compound.

Synonyms and Alternative Names

The compound is known by several synonyms, which can be categorized for clarity. Understanding these variations is essential for comprehensive database searching and interpreting historical or international literature.

Systematic and Semi-Systematic Names

These names are based on established chemical nomenclature rules.

-

Alternative Systematic Names:

Common and Trivial Names

These names are often derived from the parent compound, o-cresol.

-

Dichloromethylphenol[5]

The following diagram illustrates the relationships between the primary name and its most common synonyms and identifiers.

Caption: Key identifiers and synonyms for this compound.

Key Chemical Identifiers

For database searching and regulatory purposes, a variety of identifiers are used.

| Identifier Type | Value | Source |

| InChI | InChI=1S/C7H6Cl2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | [1] |

| InChIKey | WJQZZLQMLJPKQH-UHFFFAOYSA-N | [1][4] |

| SMILES | CC1=CC(=CC(=C1O)Cl)Cl | [1][7] |

| EINECS Number | 216-382-9 | [1][5] |

| PubChem CID | 15292 | [1] |

| DSSTox Substance ID | DTXSID5061790 | [1] |

| NSC Number | 21469 | [1][5] |

Isomeric Variants

It is critical to distinguish this compound from its isomers, as they may have different chemical and toxicological properties. Minor changes in the substitution pattern on the phenol ring result in distinct compounds.

-

2,4-Dichloro-3-methylphenol: Also known as 2,4-Dichloro-m-cresol, with CAS Number 17788-00-0.[8]

-

2,4-Dichloro-5-methylphenol: Also known as 4,6-Dichloro-m-cresol, with CAS Number 1124-07-8.[9]

Careful verification of the CAS number is the most reliable method to differentiate between these isomers in experimental and developmental work.

Context of Use

This compound is recognized for its antimicrobial properties and is utilized as a disinfectant and preservative.[5] It exhibits broad-spectrum activity against various bacteria, fungi, and viruses.[5] This utility in sectors such as healthcare and personal care products means that its various synonyms may appear in different contexts, from chemical supply catalogs to ingredient lists on consumer products.[5]

Safety and Handling

This compound is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][10] It may also cause respiratory irritation.[1][10] Due to its hazardous nature, it is crucial to handle this compound with appropriate personal protective equipment in a laboratory or industrial setting.

References

- 1. This compound | C7H6Cl2O | CID 15292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2,4-dichloro-6-methyl- [webbook.nist.gov]

- 3. This compound | 1570-65-6 [chemicalbook.com]

- 4. H64312.06 [thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C7H6Cl2O) [pubchemlite.lcsb.uni.lu]

- 8. 2,4-Dichloro-m-cresol | C7H6Cl2O | CID 87305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,6-Dichloro-m-cresol | C7H6Cl2O | CID 70757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4,6-dichloro-o-cresol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-o-cresol, with the IUPAC name 2,4-dichloro-6-methylphenol, is a halogenated aromatic organic compound. Its structure, featuring a phenol ring substituted with two chlorine atoms and a methyl group, imparts specific chemical and physical properties that make it a compound of interest in various scientific and industrial fields. This guide provides a comprehensive overview of 4,6-dichloro-o-cresol, focusing on its core chemical and physical characteristics, synthesis, reactivity, analytical methods, and potential applications, particularly within the realm of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in chemical synthesis, analysis, and the discovery of new therapeutic agents.

Core Properties of 4,6-dichloro-o-cresol

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application and handling. This section details the key characteristics of 4,6-dichloro-o-cresol.

Physical Properties

4,6-dichloro-o-cresol is typically a solid at room temperature, appearing as a white to off-white or sometimes yellowish crystalline powder.[1] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1570-65-6 | [2] |

| Molecular Formula | C₇H₆Cl₂O | [2] |

| Molecular Weight | 177.02 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 55-57 °C | |

| Boiling Point | 238 °C | |

| Solubility | Soluble in various organic solvents such as ethanol, methanol, acetone, and DMSO. Limited solubility in water. | [3] |

Chemical Structure and Identification

The structure of 4,6-dichloro-o-cresol is foundational to its chemical behavior.

Caption: Chemical structure of 4,6-dichloro-o-cresol.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

Synonyms: 4,6-Dichloro-2-methylphenol, o-Cresol, 4,6-dichloro-[2]

-

InChI: InChI=1S/C7H6Cl2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3[2]

-

InChIKey: WJQZZLQMLJPKQH-UHFFFAOYSA-N[2]

-

SMILES: CC1=CC(=CC(=C1O)Cl)Cl[2]

Spectral Data

Spectral analysis is crucial for the identification and characterization of 4,6-dichloro-o-cresol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

-

Ar-H: Two singlets in the aromatic region, corresponding to the two protons on the benzene ring.

-

-OH: A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and temperature.

-

-CH₃: A singlet for the methyl group protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Six distinct signals are expected for the aromatic carbons, and one for the methyl carbon. The presence of electronegative chlorine and oxygen atoms will cause downfield shifts for the attached carbons.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band around 1200-1300 cm⁻¹.

-

C-Cl stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺). Common fragmentation patterns for phenols include the loss of CO and formyl radicals.

Synthesis and Reactivity

The primary route for the synthesis of 4,6-dichloro-o-cresol is through the direct chlorination of o-cresol.

Synthetic Pathway: Chlorination of o-Cresol

The controlled chlorination of o-cresol can yield a mixture of chlorinated products. To selectively synthesize 4,6-dichloro-o-cresol, specific reagents and reaction conditions are employed. Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent for this transformation.

Caption: Synthetic workflow for 4,6-dichloro-o-cresol.

Experimental Protocol: Synthesis of 4,6-dichloro-o-cresol

This protocol is a generalized procedure based on established methods for the chlorination of phenols.

Materials:

-

o-Cresol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-cresol in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (2.0-2.2 equivalents) in dichloromethane to the stirred solution of o-cresol via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity

The reactivity of 4,6-dichloro-o-cresol is governed by its functional groups: the hydroxyl group, the methyl group, and the chlorinated aromatic ring.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by bases to form a phenoxide. It can also undergo etherification and esterification reactions.

-

Aromatic Ring: The electron-donating hydroxyl and methyl groups, and the electron-withdrawing chlorine atoms influence the electrophilic aromatic substitution reactions. The positions ortho and para to the hydroxyl group are activated, but the existing substituents dictate the regioselectivity of further reactions.

-

Methyl Group: The methyl group can undergo oxidation under strong oxidizing conditions.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of 4,6-dichloro-o-cresol in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like 4,6-dichloro-o-cresol.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer detector.

-

Capillary column suitable for phenol analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation:

-

Liquid Samples: Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Solid Samples: Extract the compound from the matrix using an appropriate solvent, followed by filtration and dilution.

-

Derivatization (Optional): To improve chromatographic performance and sensitivity, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).[4]

GC-MS Parameters:

-

Injector Temperature: 250-280 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient program is typically used to ensure good separation. For example, start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Caption: Workflow for the GC-MS analysis of 4,6-dichloro-o-cresol.

Applications in Drug Development and Other Fields

While specific applications of 4,6-dichloro-o-cresol in marketed drugs are not widely documented, its structural motifs are present in various biologically active molecules. Halogenated phenols and cresols are known for their antimicrobial properties and are used as disinfectants and preservatives.[5]

Potential Roles in Drug Discovery:

-

Synthetic Intermediate: The reactivity of its functional groups makes 4,6-dichloro-o-cresol a potential starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. The chlorine atoms can be sites for further modification through nucleophilic aromatic substitution or cross-coupling reactions.

-

Scaffold for Library Synthesis: It can serve as a scaffold for the creation of compound libraries for high-throughput screening to identify new drug leads.

-

Reference Compound: In toxicological and metabolic studies of related chlorinated phenols, it can be used as a reference standard.

Other Applications:

-

Antimicrobial Agent: Due to its phenolic structure and halogenation, it is expected to exhibit antimicrobial activity.

-

Precursor for Herbicides and Fungicides: Related chlorinated cresols are used in the synthesis of agrochemicals.[6]

Safety and Toxicology

4,6-dichloro-o-cresol should be handled with care in a laboratory setting. As with other chlorinated phenols, it is expected to be toxic and an irritant.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

The toxicological properties of cresols, in general, include corrosive effects on the skin and mucous membranes, and potential damage to the liver, kidneys, and central nervous system upon high-level exposure.[7][8]

Conclusion

4,6-dichloro-o-cresol is a versatile chemical compound with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through the chlorination of o-cresol, and it can be reliably analyzed using standard techniques such as GC-MS. While its direct application in pharmaceuticals is not prominent, its structural features and reactivity make it a valuable building block for the synthesis of new chemical entities. For researchers in drug development and related fields, a thorough understanding of this compound's characteristics is essential for its safe handling and effective utilization in synthetic and analytical endeavors.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | C7H6Cl2O | CID 15292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cresol - Wikipedia [en.wikipedia.org]

Introduction: Understanding the Significance of 2,4-Dichloro-6-methylphenol Solubility

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-6-methylphenol in Organic Solvents

This compound (DCMF), a halogenated phenolic compound with the chemical formula C₇H₆Cl₂O, is a crystalline solid utilized for its potent antimicrobial properties.[1] It serves as a crucial active ingredient in disinfectants, antiseptics, and preservatives, where its efficacy is directly linked to its ability to be formulated into effective delivery systems.[1] The solubility of DCMF in various organic solvents is a critical physicochemical parameter that governs its application in drug development, chemical synthesis, and formulation science. An understanding of its solubility behavior is paramount for researchers and professionals to control crystallization, ensure formulation stability, and optimize bioavailability.

This guide provides a comprehensive technical overview of the solubility of this compound. We will explore the molecular characteristics that dictate its solubility, the theoretical and practical aspects of solubility determination, and the influence of solvent choice on its behavior in solution.

Part 1: The Theoretical Framework of DCMF Solubility

The solubility of a solute in a solvent is governed by a simple yet powerful principle: "like dissolves like."[2][3] This means that substances with similar intermolecular forces are more likely to be miscible. To understand the solubility of DCMF, we must first analyze its molecular structure.

Molecular Structure Analysis of this compound:

-

Aromatic Ring (Phenol Base): The core benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver for its solubility in polar protic solvents.[4][5]

-

Chlorine Atoms (-Cl): The two chlorine substituents are strongly electronegative, creating significant dipole moments within the molecule. This enhances its interactions with polar aprotic solvents.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic group that contributes to the molecule's affinity for less polar solvents.

The solubility of DCMF is therefore a delicate balance between its polar (hydroxyl, chlorine) and non-polar (aromatic ring, methyl group) characteristics. This amphiphilic nature allows it to be soluble in a range of organic solvents, but the extent of solubility varies significantly.

Visualizing Molecular Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound interacts with different classes of organic solvents.

Caption: Intermolecular forces governing DCMF solubility.

Part 2: Qualitative Solubility and Influential Factors

The choice of solvent is critical, and its properties directly influence the dissolution of DCMF.

| Solvent Class | Example Solvents | Governing Interaction | Expected Solubility of DCMF |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding | High to Very High |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Dipole-Dipole Interactions | Moderate to High |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | London Dispersion Forces | Low to Moderate |

Key Factors Influencing Solubility:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7] This is an endothermic process where increased thermal energy helps overcome the solute's crystal lattice energy and facilitates solvation.[4] This principle is fundamental for techniques like recrystallization.

-

Solvent Polarity: As illustrated in the table above, the polarity match between DCMF and the solvent is a primary determinant. The "like dissolves like" rule is the guiding principle for solvent selection.[3]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller molecules of similar polarity.[4][8]

Part 3: Experimental Protocol for Solubility Determination

To generate reliable and reproducible quantitative solubility data, a rigorously controlled experimental procedure is necessary. The equilibrium shake-flask method is a widely accepted standard for this purpose.[9]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol establishes a self-validating system to measure the equilibrium solubility of DCMF at a specified temperature.

1. Materials and Equipment:

- This compound (analytical grade, >98% purity)

- Selected organic solvent (HPLC grade)

- Temperature-controlled orbital shaker or water bath

- Calibrated analytical balance

- Scintillation vials or sealed flasks

- Syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Step-by-Step Methodology:

Workflow Visualization

Caption: Experimental workflow for the Shake-Flask method.

Part 4: Advanced Concepts in Solubility Prediction

For drug development and process modeling, experimental determination can be time-consuming. Therefore, thermodynamic models are often employed for solubility prediction.[10] These models, such as the UNIFAC, UNIQUAC, and COSMO-RS, use group contribution methods or quantum chemical calculations to predict the activity coefficient of the solute in the solvent.[11] The solubility (as mole fraction, xi) can then be estimated using the ideal solubility equation, corrected by the activity coefficient (γi). While a deep dive into these models is beyond the scope of this guide, their predictive power is invaluable for screening large numbers of solvents and optimizing process conditions.[12][13]

Conclusion

The solubility of this compound is a multifaceted property dictated by the interplay of its polar and non-polar structural features. Its high solubility in polar organic solvents like alcohols and ketones is driven by strong hydrogen bonding and dipole-dipole interactions. A systematic, equilibrium-based experimental approach, such as the shake-flask method, is essential for obtaining accurate quantitative data. This information is fundamental for the rational design of formulations, the control of crystallization processes, and the overall successful application of this important antimicrobial compound in research and industry.

References

- 1. Page loading... [guidechem.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. byjus.com [byjus.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 13. chemrxiv.org [chemrxiv.org]

Spectroscopic data of 2,4-Dichloro-6-methylphenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-methylphenol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1570-65-6), a significant compound used as a disinfectant and preservative.[1][2] Our focus is to furnish researchers, scientists, and drug development professionals with a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The narrative explains the causality behind spectral features, providing a self-validating framework for the structural elucidation of this molecule.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₇H₆Cl₂O.[3] The structure consists of a phenol ring substituted with a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 6, and two chlorine (-Cl) atoms at positions 2 and 4. This specific substitution pattern dictates the unique spectroscopic fingerprint of the molecule.

Key Structural Features:

-

Formula: C₇H₆Cl₂O

-

Molecular Weight: 177.03 g/mol [3]

-

Functional Groups: Phenolic hydroxyl, methyl, chloro-substituents on an aromatic ring.

The following sections will deconstruct the spectroscopic data to verify this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, we expect four distinct signals.

-

Causality of Predictions: The electron-donating hydroxyl and methyl groups tend to shield aromatic protons (shifting them upfield), while the electron-withdrawing chlorine atoms deshield them (shifting them downfield). The position of each proton relative to these groups determines its final chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | The methyl group is adjacent to the hydroxyl and one chlorine. It has no adjacent protons, hence it's a singlet. |

| ~ 5.5 - 6.5 | Broad Singlet (br s) | 1H | -OH | The phenolic proton is acidic and often exchanges, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 7.0 - 7.2 | Doublet (d) | 1H | Ar-H (at C5) | This proton is ortho to one chlorine and meta to the other. It couples with the proton at C3. |

| ~ 7.2 - 7.4 | Doublet (d) | 1H | Ar-H (at C3) | This proton is ortho to two chlorine atoms, making it the most deshielded aromatic proton. It couples with the proton at C5. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, all seven carbon atoms in this compound are chemically distinct and should produce seven unique signals.

-

Causality of Predictions: The chemical shift of each carbon is influenced by the electronegativity of attached atoms. The carbon attached to the hydroxyl group (C1) will be significantly deshielded. Carbons bonded to chlorine (C2, C4) will also be deshielded, while the methyl carbon will be highly shielded (upfield).

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 15 - 20 | -CH₃ | Aliphatic carbons are highly shielded. |

| ~ 115 - 125 | C6 | Aromatic carbon ortho to the -OH group and bearing the -CH₃ group. |

| ~ 120 - 130 | C2 | Aromatic carbon bearing a chlorine atom and ortho to the -OH group. |

| ~ 125 - 135 | C4 | Aromatic carbon bearing a chlorine atom and para to the -OH group. |

| ~ 128 - 138 | C5 | Aromatic CH carbon. |

| ~ 130 - 140 | C3 | Aromatic CH carbon. |

| ~ 150 - 155 | C1 | Ipso-carbon attached to the highly electronegative oxygen atom, resulting in strong deshielding. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The spectrum for this compound, typically acquired using a KBr wafer technique, displays several characteristic absorption bands.[3]

-

Expertise-Driven Interpretation: The diagnostic value of an IR spectrum lies in identifying key vibrational modes. For this molecule, the broad O-H stretch is unmistakable for a phenol, while the pattern in the 1600-1450 cm⁻¹ region confirms the aromatic core.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200 - 3600 | O-H Stretch (broad) | Phenolic -OH | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |

| 3000 - 3100 | C-H Stretch (aromatic) | Ar-H | Indicates the presence of C-H bonds on the benzene ring. |

| 2850 - 3000 | C-H Stretch (aliphatic) | -CH₃ | Confirms the presence of the methyl group. |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple bands in this region are characteristic of the benzene ring skeleton. |

| 1150 - 1250 | C-O Stretch | Phenolic C-O | Strong absorption indicating the bond between the aromatic ring and the hydroxyl group. |

| 1000 - 1100 | C-Cl Stretch | Aryl Halide | Strong absorptions confirming the presence of chlorine atoms attached to the aromatic ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

-

Trustworthiness of Isotopic Patterns: The most definitive feature in the mass spectrum of a polychlorinated compound is its isotopic signature. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a molecular ion cluster with peaks at M, M+2, and M+4 in a characteristic intensity ratio of approximately 9:6:1. This provides a self-validating system for confirming the presence of two chlorine atoms.

The GC-MS data for this compound shows a molecular ion peak [M]⁺ at m/z 176.[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Identity | Significance |

| 176/178/180 | [C₇H₆Cl₂O]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight. The 9:6:1 ratio of the cluster confirms two Cl atoms. |

| 161/163 | [M - CH₃]⁺ | Loss of a methyl radical | A common fragmentation pathway involving the cleavage of the methyl group. |

| 141/143 | [M - Cl]⁺ or [M - HCl - H]⁺ | Loss of a chlorine radical | Cleavage of a C-Cl bond. |

| 129 | [M - CH₃ - HCl]⁺ | Loss of methyl followed by HCl | A sequential fragmentation pathway. |

Proposed Fragmentation Pathway

The fragmentation begins with the ionization of the molecule to form the molecular ion (m/z 176). Subsequent fragmentation occurs through the loss of stable neutral molecules or radicals.

Caption: Primary fragmentation pathway of this compound.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential for acquiring high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Set spectral width to ~16 ppm, acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically 16-32 scans are sufficient.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. Set spectral width to ~240 ppm, with a relaxation delay of 2-5 seconds. A higher number of scans (~1024 or more) is required due to the low natural abundance of ¹³C.

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.

-

Pellet Formation: Press the mixture in a hydraulic press at ~8-10 tons of pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty sample chamber should be collected and automatically subtracted.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample solution in split mode.

-

Temperature Program: Start with an oven temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Caption: Integrated workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,4-Dichloro-6-methylphenol is a halogenated phenolic compound with a significant history of use as a broad-spectrum antimicrobial agent.[1][2] Its utility as a disinfectant and preservative in various industrial and consumer products stems from its potent activity against a wide range of bacteria, fungi, and viruses.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, delving into its mechanisms of action, toxicological profile, and the experimental methodologies used to characterize its effects. The insights provided herein are intended to support researchers and professionals in the fields of drug development, antimicrobial research, and toxicology.

Chemical and Physical Properties

This compound, a white to off-white crystalline solid with a slight phenolic odor, is characterized by a phenol ring substituted with two chlorine atoms and a methyl group.[1][2] While sparingly soluble in water, it readily dissolves in organic solvents such as ethanol and acetone.[1] These physicochemical properties are crucial in determining its biological interactions and formulation characteristics.

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂O | [1][2] |

| CAS Number | 1570-65-6 | [1][2] |

| Molecular Weight | 177.03 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol and acetone | [1] |

Antimicrobial Activity and Mechanism of Action

The primary biological activity of this compound is its broad-spectrum antimicrobial efficacy. This is attributed to a multi-faceted mechanism of action that primarily targets microbial cell integrity and essential enzymatic functions.[1][2]

Disruption of Cell Membranes

A key mechanism of action is the disruption of microbial cell membranes.[1][2] As a lipophilic molecule, this compound can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9]

} caption: "Disruption of Bacterial Cell Membrane Integrity"

Inhibition of Essential Enzymes

In addition to membrane disruption, this compound is known to inhibit essential microbial enzymes.[1][2] Phenolic compounds can denature proteins by forming hydrogen bonds with the amide groups of the protein backbone, thereby altering their conformation and rendering them inactive. This non-specific enzyme inhibition disrupts critical metabolic pathways necessary for microbial survival.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9]

} caption: "Inhibition of Essential Microbial Enzymes"

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of microorganisms are not extensively documented in publicly available literature, the antimicrobial efficacy of its derivatives has been evaluated. For instance, a Schiff base derivative, 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol, has demonstrated notable antibacterial and antifungal activity in vitro.[4] In such studies, the well diffusion method is commonly employed to assess the zone of inhibition at various concentrations.[4]

Insecticidal Properties

Phenolic compounds, as a class, are known to possess insecticidal properties. While specific data on the insecticidal efficacy of this compound is limited, its structural analogues suggest potential activity against various insect pests. The mode of action is likely similar to its antimicrobial effects, involving disruption of cellular membranes and inhibition of vital enzymes in insects. Further research is warranted to fully elucidate its insecticidal spectrum and potency.

Toxicological Profile

The toxicological profile of this compound is a critical consideration for its application. It is classified as harmful if swallowed and causes skin and eye irritation.[1][2]

| Toxicity Endpoint | Value | Species | Source |

| LD50 (Oral) | 580 - 4500 mg/kg | Rat/Mouse | [4] |

| LD50 (Dermal) | 780 mg/kg | Rat/Mouse | [4] |

These values indicate moderate acute toxicity. Chronic exposure and other toxicological endpoints require further investigation to establish a comprehensive safety profile for various applications.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against bacterial and fungal strains.

1. Preparation of Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

-

Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

3. Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

4. Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to each well.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

5. Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

dot graph G { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for MIC Determination by Broth Microdilution"

Protocol 2: Assessment of Antimicrobial Activity by Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Preparation of Agar Plates:

-

Prepare nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

2. Inoculation:

-

Spread a standardized suspension of the test microorganism evenly over the agar surface.

3. Well Preparation and Sample Addition:

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of different concentrations of this compound (dissolved in a suitable solvent) into the wells. A solvent control should also be included.

4. Incubation:

-

Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.

5. Measurement of Inhibition Zones:

-

Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) of Chlorinated Phenols

The biological activity of chlorinated phenols is significantly influenced by the number and position of chlorine atoms on the phenol ring. Generally, an increase in the number of chlorine atoms correlates with increased antimicrobial activity, up to a certain point. This is attributed to the increased lipophilicity of the molecule, which enhances its ability to penetrate microbial cell membranes. The position of the chlorine atoms also plays a role in determining the compound's specific interactions with biological targets. The methyl group in this compound can also influence its lipophilicity and steric interactions with target sites.

Environmental Fate

The environmental fate of this compound is an important consideration due to its use in products that may be released into the environment. As a chlorinated organic compound, its persistence and potential for bioaccumulation are of concern. Biodegradation of 2,4-dichlorophenol by various microorganisms has been reported, often involving hydroxylation and subsequent ring cleavage.[5] However, the degradation of this compound specifically may be influenced by the presence of the additional methyl group.

Conclusion

This compound is a potent antimicrobial agent with a well-established, albeit general, mechanism of action involving the disruption of cell membranes and inhibition of essential enzymes. Its broad-spectrum activity has led to its use as a disinfectant and preservative. While its toxicological profile indicates moderate acute toxicity, a more comprehensive understanding of its chronic effects and environmental fate is necessary. The provided experimental protocols offer a framework for researchers to further investigate and quantify the biological activities of this compound. Future research should focus on elucidating its specific molecular targets, determining quantitative efficacy data (MICs and IC50 values) against a wider range of organisms, and exploring its potential as a lead compound for the development of new antimicrobial agents.

References

An In-Depth Technical Guide to the Antimicrobial and Antiseptic Properties of 2,4-Dichloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimicrobial and antiseptic properties of 2,4-Dichloro-6-methylphenol, a halogenated phenolic compound. It delves into its chemical characteristics, mechanism of action, spectrum of activity, and the methodologies used to evaluate its efficacy. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of new antimicrobial agents and antiseptic formulations.

Introduction: The Enduring Relevance of Phenolic Compounds

Since Joseph Lister's pioneering use of carbolic acid in antiseptic surgery, phenolic compounds have been a cornerstone of antimicrobial science. Their broad-spectrum efficacy and robust activity in the presence of organic matter have ensured their continued use in various disinfection and preservation applications. This compound (DCM), also known as 4,6-dichloro-o-cresol, is a member of this important class of biocides. This guide will explore the scientific underpinnings of its antimicrobial and antiseptic properties, providing a detailed resource for its evaluation and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation and application.

| Property | Value | Reference |

| Chemical Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| CAS Number | 1570-65-6 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [3] |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Mechanism of Antimicrobial Action

The primary antimicrobial action of this compound, like other phenolic compounds, is multifaceted, contributing to its broad-spectrum activity. The principal mechanisms involve the disruption of the microbial cell membrane and the inhibition of essential enzymes.[3]

Disruption of the Cell Membrane

The lipophilic nature of the phenol ring allows this compound to partition into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structure and function in several ways:

-

Increased Permeability: The presence of the phenolic compound within the membrane alters its fluidity and integrity, leading to increased permeability. This allows the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, ultimately leading to cell death.

-

Dissipation of Proton Motive Force: The disruption of the membrane's integrity collapses the proton motive force, which is crucial for ATP synthesis and active transport across the cell membrane. This metabolic paralysis is a key factor in the bactericidal effect of phenolic compounds.

Inhibition of Essential Enzymes

At higher concentrations, this compound can denature and inactivate essential microbial enzymes. The hydroxyl group and the halogen substituents on the phenol ring can interact with the functional groups of amino acid residues in the active sites of enzymes, leading to a loss of their catalytic activity. This non-specific enzyme inhibition contributes to the overall antimicrobial effect. The toxic effect on photobacterial cells has been observed to increase with the number of chlorine atoms in the chlorophenol molecule.

References

Toxicity and safety data for 2,4-Dichloro-6-methylphenol

An In-Depth Technical Guide to the Toxicity and Safety of 2,4-Dichloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1570-65-6) is a chlorinated aromatic organic compound.[1][2] Structurally, it consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.[2][3] This compound, also known as 4,6-dichloro-o-cresol, appears as a white to off-white crystalline powder with a slight phenolic odor.[2][3] While sparingly soluble in water, it is soluble in organic solvents like ethanol and acetone.[3]

Due to its antimicrobial properties, this compound is utilized as an antiseptic and preservative in various products, including soaps, creams, and household disinfectants.[3] Its mechanism of action involves disrupting the cell membranes and inhibiting essential enzymes of microorganisms, which gives it broad-spectrum activity against bacteria, fungi, and viruses.[3] Given its presence in commercial products and its use as a chemical intermediate, a thorough understanding of its toxicological and safety profile is essential for professionals handling this substance.

Part 1: Physicochemical Properties

A compound's physical and chemical characteristics are fundamental to understanding its environmental fate, bioavailability, and toxicological behavior.

| Property | Value | Source |

| CAS Number | 1570-65-6 | [1][2] |

| Molecular Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.02 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Odor | Slight phenolic odor | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [3] |

Part 2: Toxicological Profile

The toxicity of this compound has been evaluated through various endpoints. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of its primary hazards.

GHS Hazard Classification

The compound is classified with several key hazard statements, indicating its potential for significant health effects upon exposure.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / irritation[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][4] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[4] |

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate health effects of a single or short-term exposure to a substance. For the related compound 2,4-dichlorophenol, the oral LD50 in mice was determined to be between 1276 and 1352 mg/kg.[5] Signs of toxicity in these studies included ataxia, tremors, salivation, and labored breathing.[5] For 2,4-dichlorophenol, the dermal LD50 in rats was 780 mg/kg, with marked to severe skin irritation observed in all dose groups.[5]

| Route | Species | LD50 Value (for 2,4-dichlorophenol) | Reference |

| Oral | Mouse | 1276 - 1352 mg/kg | [5] |

| Dermal | Rat | 780 mg/kg | [5] |

Local Tissue Effects: Skin and Eye Irritation

This compound is consistently identified as a skin and eye irritant.[3][6] It is classified as causing skin irritation (H315) and serious eye damage (H318).[1][3] In studies with the closely related 2,4-dichlorophenol, application to rabbit skin resulted in strong, persistent necrosis and edema, leading to its classification as corrosive to the skin.[5] This underscores the necessity of using appropriate personal protective equipment to prevent direct contact.

Genotoxicity and Mutagenicity

There is a notable lack of specific genotoxicity data for this compound itself. However, studies on related compounds provide some insight. The parent compound, 2,4-dichlorophenol, is not considered genotoxic based on a combination of in vitro and in vivo tests.[5]

Conversely, research on 2,4-dichloro-6-nitrophenol ammonium (DCNPA), a herbicide, found that while DCNPA itself was not genotoxic in several assays, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), induced a significant increase in sister chromatid exchanges and micronuclei in V79 cells.[7][8] This indicates that metabolites of a parent compound can possess genotoxic potential even if the parent does not.[7][8] This highlights the importance of understanding the metabolic fate of this compound to fully assess its genotoxic risk.

Caption: Metabolic activation of DCNPA to its genotoxic metabolite, DCAP.

Carcinogenicity

Reproductive and Developmental Toxicity

There is no specific information available on the reproductive and developmental toxicity of this compound. For the broader class of phenols, prenatal exposure has been associated with reduced fetal weight and viability in animal studies.[11] For 2,4-dichlorophenol, while it is not expected to cause adverse effects on fertility, the possibility of developmental toxicity cannot be ruled out.[5] This represents a critical data gap, and exposure should be minimized for individuals of reproductive age until more definitive data is available.

Part 3: Ecotoxicity

The environmental impact of a chemical is a key component of its overall safety profile. Data on the ecotoxicity of this compound is limited, with some safety data sheets indicating "no data available" for its effects on aquatic life.[12] However, a safety data sheet for a closely related compound classifies it as toxic to aquatic life with long-lasting effects. Chlorophenols, in general, are known environmental pollutants that can be toxic to aquatic organisms.[10] Given the high lipophilicity of compounds like 2,4-dichlorophenol, they can partition from the water column into sediments and biota.[13]

Part 4: Metabolism

Understanding the metabolic pathway of a xenobiotic is crucial for predicting its toxicity and clearance. While specific studies on this compound metabolism are scarce, the degradation of the closely related 2,4-dichlorophenol (2,4-DCP) is well-documented. The metabolism of 2,4-DCP is generally initiated by cleavage of the ether bond (if it's a derivative like the herbicide 2,4-D) followed by hydroxylation of the phenol to form a catechol.[14] This catechol intermediate is then subject to ring cleavage via either an ortho- or meta-pathway, leading to metabolites that can enter central metabolic cycles.[14] It is plausible that this compound follows a similar pathway.

Caption: Proposed metabolic pathway for this compound.

Part 5: Safety, Handling, and Experimental Protocols

Given the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][12]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[12]

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, a full-face respirator with an appropriate filter should be used.[12]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration and consult a physician.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[3]

Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD TG 401 Principles)

This workflow outlines the key steps in assessing the acute oral toxicity of a substance like this compound, a foundational study for hazard classification.

Caption: Workflow for an acute oral toxicity study.

Conclusion